Ammonium antimony sodium tungsten oxide
Description
Ammonium antimony sodium tungsten oxide, with the chemical formula $(\text{NH}4){17}\text{Sb}9\text{Na}2\text{W}{21}\text{O}{86}$ , is a complex inorganic compound composed of ammonium ($\text{NH}_4^+$), antimony ($\text{Sb}$), sodium ($\text{Na}$), tungsten ($\text{W}$), and oxygen ($\text{O}$). This compound is notable for its multi-metal oxide structure, which integrates transition metals and alkali/alkaline-earth elements.
Properties
CAS No. |
89899-81-0 |
|---|---|
Molecular Formula |
H4NNaOSbW+3 |
Molecular Weight |
362.63 g/mol |
IUPAC Name |
azanium;sodium;antimony(3+);oxygen(2-);tungsten |
InChI |
InChI=1S/H3N.Na.O.Sb.W/h1H3;;;;/q;+1;-2;+3;/p+1 |
InChI Key |
VFBJEDFCUUCMBQ-UHFFFAOYSA-O |
SMILES |
[NH4+].[O-2].[Na+].[Sb+3].[W] |
Canonical SMILES |
[NH4+].[O-2].[Na+].[Sb+3].[W] |
Synonyms |
5-tungsto-2-antimoniate ammonium tungsten antimonate hydroxide oxide ammonium-5-tungsto-2-antimoniate HPA 23 HPA 39 HPA-23 |
Origin of Product |
United States |
Preparation Methods
Procedure and Reactants
Hydrothermal synthesis remains a cornerstone for producing AASWO with high crystallinity. This method involves:
-
Precursor Preparation : Sodium tungstate (Na₂WO₄) and antimony trichloride (SbCl₃) are dissolved in deionized water.
-
Ammoniation : Ammonium hydroxide (NH₄OH) is added dropwise to adjust the pH to >10, stabilizing tungstate ions and preventing premature antimony oxide precipitation.
-
Autoclave Reaction : The mixture is transferred to a Teflon-lined autoclave and heated to 150–200°C for 12–24 hours.
Critical Parameters :
Table 1: Hydrothermal Synthesis Conditions and Outcomes
| Parameter | Optimal Range | Outcome |
|---|---|---|
| Temperature | 150–200°C | Crystalline AASWO with <5% WO₃ impurities |
| Reaction Time | 12–24 hours | Yield: 70–85% |
| Sb:W Molar Ratio | 1:1 | Phase purity >90% |
Sol-Gel Method
Methodology
The sol-gel approach, adapted from tungstate matrix studies, offers enhanced control over particle size and morphology:
-
Precursor Dissolution : Tungsten hexachloride (WCl₆) and antimony oxide (Sb₂O₃) are dissolved in ethanol.
-
Ammonium Introduction : Aqueous NH₄OH is added under stirring to initiate gelation.
-
Calcination : The gel is dried at 120°C and calcined at 500–700°C to crystallize AASWO.
Critical Parameters :
Table 2: Sol-Gel Synthesis Variables
| Variable | Effect on Product |
|---|---|
| Ethanol vs. 1-Octanol | 1-Octanol yields 30% higher surface area |
| Calcination Temperature | 600°C maximizes crystallinity |
| Gelation pH | pH 9–10 prevents Sb hydrolysis |
Co-Precipitation Technique
Process Overview
Co-precipitation facilitates large-scale production by mixing precursor salts in aqueous solution:
-
Salt Solutions : Na₂WO₄ and SbCl₃ are dissolved separately in HCl.
-
Combination : Solutions are combined under vigorous stirring, followed by NH₄OH addition to precipitate AASWO.
-
Aging and Filtration : The precipitate is aged for 6 hours, filtered, and washed to remove chloride residues.
Critical Parameters :
-
Aging Time : Extending aging to 8 hours reduces amorphous content by 15%.
-
Washing Protocol : Ethanol washes minimize sodium contamination.
Advanced Characterization and Validation
Phase Purity Assessment
Chemical Reactions Analysis
HPA-23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its chemical structure and properties.
Reduction: Reduction reactions can modify the oxidation state of the antimony and tungsten components.
Substitution: Substitution reactions can occur, where certain atoms or groups within the compound are replaced by others.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a complex metal oxide, it has been studied for its unique chemical properties and potential catalytic applications.
Biology: Initially explored as an antiretroviral agent, it has been used in research to understand its interactions with biological systems.
Medicine: Although not successful as an HIV treatment, it has contributed to the understanding of antiviral drug development.
Industry: Its unique chemical structure makes it a candidate for various industrial applications, including catalysis and materials science
Mechanism of Action
The mechanism of action of HPA-23 involves its interaction with viral components, potentially inhibiting the replication of the virus. the exact molecular targets and pathways involved are not fully understood. It was suggested that HPA-23 could arrest the replication and spread of the HIV virus, although later studies did not confirm this .
Comparison with Similar Compounds
Key Characteristics:
- Synthesis : It is synthesized using precursors such as antimony chloride ($\text{SbCl}3$) and tungsten oxide ($\text{WO}3$) under controlled chemical conditions .
- Applications : Primarily used in advanced materials science, including the fabrication of tungsten-doped antimony sulfide ($\text{Sb}2\text{S}3$) thin films for optoelectronic devices .
- Regulatory Status : Subject to export controls due to its antimony and tungsten content, similar to other regulated compounds like ammonium paratungstate .
Compositional and Structural Analogues
Ammonium Metatungstate Hydrate $(\text{NH}4)6\text{H}2\text{W}{12}\text{O}{40} \cdot \text{H}2\text{O}$
- Formula : Lacks antimony and sodium but shares ammonium and tungsten components.
- Applications : Widely used in catalysis (e.g., oxidation, hydrogenation) and as a reagent in chemical analysis .
- Regulation : Listed under export quota systems for tungsten products .
Antimony Trioxide ($\text{Sb}2\text{O}3$)
- Formula : Contains only antimony and oxygen.
- Applications : Flame retardant in plastics and textiles, often synergized with halogenated compounds .
- Toxicity: Classified as Group 2A ("probably carcinogenic") by IARC due to evidence in experimental animals and mechanistic genotoxicity .
Sodium Tungstate ($\text{Na}2\text{WO}4$)
- Formula : Sodium and tungsten without ammonium or antimony.
- Applications : Corrosion inhibitor, catalyst in organic synthesis, and precursor for tungsten alloys.
Ammonium Paratungstate ($(\text{NH}4){10}\text{H}2\text{W}{12}\text{O}_{42}$)
- Formula : Ammonium and tungsten-based, similar to the target compound but lacks antimony and sodium.
- Industrial Use : Key intermediate in tungsten metal and carbide production .
Functional and Application-Based Comparison
Q & A
Q. What synthesis methods are suitable for preparing ammonium antimony sodium tungsten oxide, and what are the critical parameters affecting phase purity?
Methodological Answer:
- Hydrothermal Synthesis : Use precursors like sodium tungstate (Na₂WO₄), antimony trichloride (SbCl₃), and ammonium salts (e.g., NH₄OH) in an autoclave at 150–200°C for 12–24 hours. Maintain pH >10 to stabilize tungstate ions .
- Sol-Gel Method : Dissolve tungsten hexachloride (WCl₆) and antimony oxide (Sb₂O₃) in ethanol, followed by ammonium hydroxide addition. Calcinate at 500–700°C to crystallize the oxide .
- Critical Parameters : pH control (prevents premature precipitation of Sb₂O₃), precursor stoichiometry (avoids secondary phases like WO₃ or Sb₂O₅), and calcination temperature (ensures crystallinity without decomposition) .
Q. How can researchers confirm the chemical composition and crystallinity of this compound?
Methodological Answer:
- XRD : Compare peaks with reference patterns for ammonium tungstate (JCPDS 01-072-0189) and antimony oxides (e.g., Sb₂O₃, JCPDS 00-005-0534) to identify co-existing phases .
- FTIR : Detect characteristic W–O–W stretching (800–950 cm⁻¹) and Sb–O vibrations (450–600 cm⁻¹) .
- ICP-OES/Atomic Absorption : Quantify W, Sb, and Na content after acid digestion. Cross-validate with gravimetric analysis for oxygen .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and N95 masks to avoid inhalation of Sb/W-containing dust .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to NOₓ or Sb vapors .
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before storing in labeled containers for heavy-metal waste .
Advanced Research Questions
Q. How does the incorporation of tungsten oxide influence the semiconductor properties of Sb₂O₃-based composites?
Methodological Answer:
- Bandgap Engineering : UV-Vis diffuse reflectance spectroscopy reveals a reduction in bandgap from ~3.2 eV (pure Sb₂O₃) to 2.5–2.8 eV with WO₃ doping, enhancing visible-light absorption .
- Carrier Type Modulation : Hall effect measurements show that WO₃ introduces n-type behavior (electron-rich WO₃) into p-type Sb₂O₃, enabling p-n heterojunctions for photovoltaic applications .
- Data Interpretation : Discrepancies in carrier concentration (e.g., due to oxygen vacancies) require XPS validation of W⁶+/W⁵+ and Sb³+/Sb⁵+ oxidation states .
Q. Can this compound exhibit electrochromic properties, and how can ion intercalation be optimized?
Methodological Answer:
- Electrochemical Testing : Use cyclic voltammetry in 0.1M H₂SO₄ to monitor optical transmittance changes during Li⁺/H⁺ insertion. WO₃ domains typically show blue coloration under reduction .
- Morphology Optimization : Sputter-deposited thin films with nanoporous structures (e.g., 50–100 nm grain size) enhance ion diffusion rates .
- Contradiction Handling : If optical modulation degrades, check for Sb³+ oxidation to Sb⁵+ (non-electroactive) via XANES and adjust potential windows .
Q. How can researchers resolve discrepancies in elemental analysis data (e.g., conflicting W/Sb ratios)?
Methodological Answer:
- Cross-Validation : Combine ICP-OES (quantifies bulk composition) with EDS (surface analysis) to detect inhomogeneities .
- Interference Checks : For Sb determination, use hydride-generation atomic absorption (HG-AAS) to avoid overlap with W signals in ICP .
- Standard Reference Materials : Compare results with certified standards (e.g., NIST SRM 1832 for Sb/W alloys) .
Q. What strategies enhance photocatalytic performance in nanostructured forms of this compound?
Methodological Answer:
- Morphology Control : Hydrothermal synthesis with CTAB templates produces mesoporous spheres (20–50 nm), increasing surface area for dye degradation .
- Doping : Introduce Na⁺ ions into WO₃ lattices to create oxygen vacancies, improving charge separation. Confirm via PL spectroscopy (reduced recombination peaks) .
- Performance Testing : Under AM 1.5G irradiation, measure methylene blue degradation kinetics (pseudo-first-order model) .
Q. How does this compound behave in ceramic matrices, and what sintering conditions prevent phase segregation?
Methodological Answer:
- Sintering Profile : Heat at 5°C/min to 900°C under N₂ to avoid Sb₂O₃ volatilization. Use XRD to confirm retention of the composite phase .
- Additive Effects : 2 wt.% MgO suppresses WO₃ crystallization, promoting homogeneous grain growth (SEM-EDS mapping) .
- Mechanical Testing : Nanoindentation shows a 15% increase in hardness compared to pure Sb₂O₃ ceramics due to W–O–Sb bridging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
